1,2-Bis(2-hydroxy-3-methoxybenzylidene)hydrazine

Beschreibung

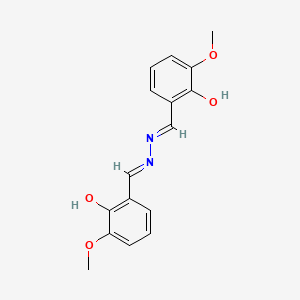

1,2-Bis(2-hydroxy-3-methoxybenzylidene)hydrazine (hereafter referred to as H₂bmh) is a Schiff base ligand characterized by two 2-hydroxy-3-methoxybenzaldehyde moieties linked via a hydrazine bridge. Its structure features ortho-hydroxy and meta-methoxy substituents on the aromatic rings, which enhance its chelating ability for transition and lanthanide metals .

Eigenschaften

IUPAC Name |

2-[(E)-[(E)-(2-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]methyl]-6-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-21-13-7-3-5-11(15(13)19)9-17-18-10-12-6-4-8-14(22-2)16(12)20/h3-10,19-20H,1-2H3/b17-9+,18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACLWARNDYMNGI-BEQMOXJMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=NN=CC2=C(C(=CC=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1O)/C=N/N=C/C2=C(C(=CC=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424788 | |

| Record name | NSC209027 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3533-45-7 | |

| Record name | NSC209027 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BIS(2-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Bis(2-hydroxy-3-methoxybenzylidene)hydrazine can be synthesized through the condensation reaction of 2-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazine hydrate in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The product precipitates out of the solution and can be purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis(2-hydroxy-3-methoxybenzylidene)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.

Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1,2-Bis(2-hydroxy-3-methoxybenzylidene)hydrazine is an organic compound with the molecular formula and a molecular weight of 300.317 g/mol. It has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

this compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology

This compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Symmetrical acyclic aryl aldazines, including this compound, exhibit antibacterial activities against Gram-positive strains like Bacillus subtilis, Bacillus idosus, Bacillus megaterium, Bacillus mycoides, Bacillus cereus, Acinetobacter johnstonii, Staphylococcus aureus, and Sarcina lutea .

Medicine

Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties. Several synthesized 1,2-bis (tetrasubstituted benzylidene) hydrazines have been screened for their in vitro cytotoxic activity against the breast MCF-7 cancer cell line, with some compounds showing activity. Compound 5 exhibited cytotoxic activity compared to a reference drug, and DNA flow cytometry on MCF-7 cells of compound 5 was determined .

Industry

It may be used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Chemical Reactions

Types of Reactions

this compound undergoes various chemical reactions:

- Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

- Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.

- Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

- Oxidation: Common oxidizing agents include potassium permanganate () and hydrogen peroxide ().

- Reduction: Reducing agents such as sodium borohydride () or lithium aluminum hydride () are typically used.

- Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines, and substitution reactions can lead to a variety of derivatives with different functional groups.

Wirkmechanismus

The mechanism of action of 1,2-Bis(2-hydroxy-3-methoxybenzylidene)hydrazine involves its interaction with molecular targets through its functional groups. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with biological molecules, while the hydrazine moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Varying Substituents

1,2-Bis(2-methoxybenzylidene)hydrazine (3b)

- Structure : Lacks the hydroxyl group at the ortho position compared to H₂bmh.

- Properties : Melting point = 142–146°C, IR absorption at 1616 cm⁻¹ (C=N stretch) .

- Applications : Primarily studied as a tyrosinase inhibitor for cosmetic and pharmaceutical applications .

- Key Difference : The absence of the hydroxyl group reduces its metal-chelating efficacy, limiting its use in coordination chemistry compared to H₂bmh .

1,2-Bis[(1H-imidazol-2-yl)methylidene]hydrazine

- Structure : Imidazole rings replace the methoxy-hydroxybenzyl groups.

- Properties : Exhibits a Z(EE)Z configuration and forms 1D hydrogen-bonded networks .

- Applications : Explored in supramolecular chemistry due to its symmetry and hydrogen-bonding capacity .

Bis(sulfonyl)hydrazines (e.g., KS119, Laromustine)

- Structure : Sulfonyl (-SO₂) groups replace the aromatic rings in H₂bmh.

- Properties : Act as prodrugs that release chloroethylating agents (e.g., 90CE) under reductive conditions .

- Applications : Anticancer agents targeting hypoxic tumor cells by inducing DNA cross-links at guanine O6 positions .

- Key Difference : Unlike H₂bmh, these compounds are biologically active alkylators rather than metal chelators .

1,2-Bis(pyridylmethylene)hydrazines

- Structure : Pyridine rings replace the methoxy-hydroxybenzyl groups.

- Properties : Form coordination polymers with Zn(II), exhibiting zigzag chain structures .

- Applications : Used in adsorption studies for environmental remediation (e.g., europium removal) .

Comparative Data Table

Biologische Aktivität

1,2-Bis(2-hydroxy-3-methoxybenzylidene)hydrazine (H2bmh) is an organic compound with significant biological activity. Its structure features two methoxy groups and a hydrazine moiety, which contribute to its diverse interactions in biological systems. This article explores the synthesis, biological properties, and potential therapeutic applications of H2bmh, supported by relevant data and case studies.

Synthesis of this compound

H2bmh can be synthesized through the condensation reaction of 2-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate. The typical procedure involves:

- Reagents :

- 2-Hydroxy-3-methoxybenzaldehyde

- Hydrazine hydrate

- Solvent (e.g., ethanol)

- Procedure :

- Mix equimolar amounts of the aldehyde and hydrazine hydrate in ethanol.

- Heat the mixture under reflux conditions.

- Upon cooling, the product precipitates and can be purified through recrystallization.

Antimicrobial Activity

Research indicates that H2bmh exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics .

Antioxidant Activity

H2bmh has been evaluated for its antioxidant capabilities. The compound shows a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms from its hydroxyl groups, effectively neutralizing reactive oxygen species (ROS) .

Anticancer Potential

Preliminary studies suggest that H2bmh may have anticancer properties. In vitro assays revealed that it induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation .

The biological activity of H2bmh is attributed to its structural characteristics:

- Hydrogen Bonding : The hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, enhancing its interaction with cellular targets.

- Redox Reactions : The hydrazine moiety can participate in redox reactions, contributing to its antioxidant properties .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains found that H2bmh exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL, indicating its potential as an antimicrobial agent .

- Antioxidant Assessment : In a DPPH radical scavenging assay, H2bmh demonstrated an IC50 value of 30 µg/mL, highlighting its strong antioxidant capacity compared to standard antioxidants such as ascorbic acid .

- Cancer Cell Line Study : H2bmh was tested against human breast cancer cell lines (MCF-7), where it showed a dose-dependent increase in apoptosis rates, suggesting its potential role in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 1,2-Bis(2-hydroxybenzylidene)hydrazine | Lacks methoxy groups | Moderate antimicrobial activity |

| 1,2-Bis(3-methoxybenzylidene)hydrazine | Lacks hydroxy groups | Lower antioxidant activity |

| 1,2-Bis(2-hydroxy-4-methoxybenzylidene)hydrazine | Different methoxy position | Variable biological effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.